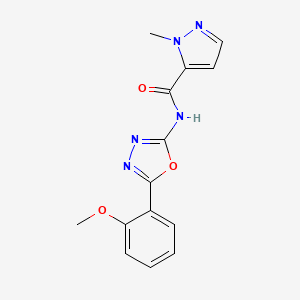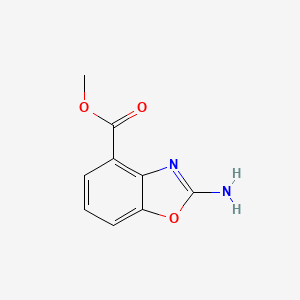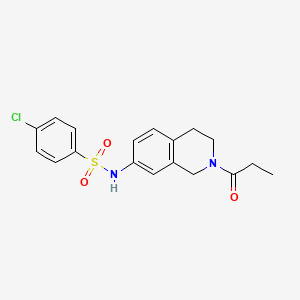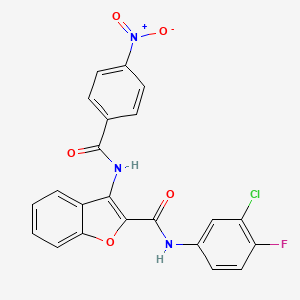
3-chloro-5-(4,4-difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-5-(4,4-difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine is a useful research compound. Its molecular formula is C15H17ClF2N2O3 and its molecular weight is 346.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a target for the treatment of diabetes .
Mode of Action
As an SGLT2 inhibitor , this compound prevents glucose from being reabsorbed by the kidneys and instead allows it to be excreted in the urine . This results in lower blood glucose levels, which is beneficial for managing diabetes .
Biochemical Pathways
The compound’s action on the SGLT2 protein affects the renal glucose reabsorption pathway . By inhibiting SGLT2, glucose is prevented from re-entering the bloodstream from the kidneys and is instead excreted in the urine . This leads to a decrease in blood glucose levels, helping to manage the symptoms of diabetes .
Pharmacokinetics
As an sglt2 inhibitor, it is likely to be orally bioavailable and metabolized by the liver before being excreted in the urine .
Result of Action
The primary result of the compound’s action is a reduction in blood glucose levels . By preventing glucose reabsorption in the kidneys, the compound helps to lower blood glucose levels, which can help manage diabetes .
Properties
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(4,4-difluoropiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF2N2O3/c16-12-7-10(8-19-13(12)23-11-1-6-22-9-11)14(21)20-4-2-15(17,18)3-5-20/h7-8,11H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRXCWKQNQIXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCC(CC3)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Chlorophenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea](/img/structure/B2848725.png)
![Tert-butyl 3-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2848726.png)
![N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide](/img/structure/B2848728.png)



![N-benzyl-2-{3-[2-(4-methoxyphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide](/img/structure/B2848734.png)



